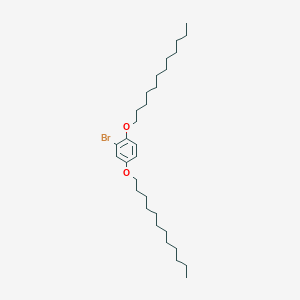

Benzene, 2-bromo-1,4-bis(dodecyloxy)-

Description

The functionalization of aromatic rings with both halogens and alkoxy chains provides a powerful synthetic platform. The halogen, typically bromine or iodine, serves as a reactive handle for carbon-carbon bond formation, while the alkoxy groups are instrumental in ensuring solubility and influencing the nanoscale morphology of materials. This dual functionality makes these compounds indispensable in the creation of solution-processable conjugated polymers for devices like organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic thin-film transistors (OTFTs).

Aryl halides, which are aromatic compounds where a halogen atom is directly bonded to the aromatic ring, are cornerstones of modern organic synthesis. Their significance stems from their ability to participate in a wide array of cross-coupling reactions, most notably those catalyzed by palladium, such as the Suzuki, Heck, and Sonogashira reactions. These reactions enable the precise construction of complex molecular architectures by forming new carbon-carbon bonds, a process that is fundamental to the synthesis of functional polymers.

In the context of polymer chemistry, aryl halides are critical monomers for step-growth polymerization. The carbon-halogen bond can be selectively activated to react with other functional groups, leading to the formation of extended π-conjugated polymer backbones. This π-conjugation, characterized by alternating single and double bonds, is responsible for the desirable electronic and optical properties of these materials, including their ability to conduct charge and interact with light. nih.gov The reactivity of the aryl halide can be tuned by the choice of halogen, with reactivity generally increasing in the order of Cl < Br < I, allowing chemists to control the polymerization process.

While the conjugated backbone of a polymer dictates its fundamental electronic properties, the incorporation of side chains is essential for practical applications. Long-chain alkoxy groups (e.g., -O(CH₂)₁₁CH₃, dodecyloxy) are frequently attached to the polymer backbone to impart several crucial characteristics. researchgate.net

Firstly, these flexible aliphatic chains significantly enhance the solubility of the otherwise rigid and intractable conjugated polymers in common organic solvents. nih.gov This improved solubility is a prerequisite for cost-effective, large-area device fabrication through solution-based techniques like spin-coating and inkjet printing.

Secondly, alkoxy side chains play a critical role in controlling the solid-state morphology of the material. The way polymer chains pack together in a thin film profoundly affects charge transport. The long alkyl portions of the alkoxy groups can influence intermolecular spacing and ordering, sometimes leading to more favorable π-π stacking distances between polymer backbones, which facilitates efficient charge carrier hopping. mdpi.com However, very long chains can also lower conductivity by hindering this interchain hopping. wikipedia.org The nature of the side chains—their length, branching, and position—can therefore be engineered to optimize the nanoscale morphology for specific electronic applications. mdpi.comresearchgate.net

Benzene (B151609), 2-bromo-1,4-bis(dodecyloxy)- is a prime example of a monomer designed for the synthesis of high-performance conjugated polymers. This molecule integrates the key features discussed: a reactive aryl bromide site for polymerization and two long dodecyloxy chains to ensure solubility and influence film morphology.

Its structure is analogous to other 1,4-dialkoxybenzene derivatives, which are widely used as electron-rich donor units in donor-acceptor (D-A) copolymers. researchgate.net In such polymers, these electron-donating alkoxybenzene units are combined with electron-accepting (acceptor) units to create materials with a low optical bandgap, enabling them to absorb a broader range of the solar spectrum—a critical feature for efficient organic solar cells. researchgate.net

The single bromine atom makes Benzene, 2-bromo-1,4-bis(dodecyloxy)- an "A-B" type monomer, where 'A' is the aryl bromide and 'B' is the activated C-H position on the benzene ring, suitable for direct heteroarylation polymerization (DHAP) or as a partner in Suzuki and Stille coupling reactions. Its close relative, 1,4-Dibromo-2,5-bis(dodecyloxy)-benzene, is an "A-A" type monomer used extensively in synthesizing important polymers like poly(p-phenylene vinylene) (PPV) derivatives. nih.govwikipedia.org By using the mono-brominated version, chemists can achieve greater control over the polymer structure and connectivity. The long dodecyloxy chains ensure that the resulting polymers are solution-processable, allowing them to be easily incorporated as the active layer in various organic electronic devices.

Chemical Compound Data

Below are the key identifiers and physical properties for Benzene, 2-bromo-1,4-bis(dodecyloxy)- and a closely related, widely used monomer.

| Property | Benzene, 2-bromo-1,4-bis(dodecyloxy)- | 1,4-Dibromo-2,5-bis(dodecyloxy)-benzene nih.gov |

|---|---|---|

| Molecular Formula | C₃₀H₅₃BrO₂ | C₃₀H₅₂Br₂O₂ |

| Molar Mass | 525.65 g/mol | 604.55 g/mol |

| CAS Number | 146646-63-9 | 146646-64-0 |

| Appearance | Data Not Available | White to off-white solid |

| Melting Point | Data Not Available | ~78-82 °C |

Properties

CAS No. |

171368-73-3 |

|---|---|

Molecular Formula |

C30H53BrO2 |

Molecular Weight |

525.6 g/mol |

IUPAC Name |

2-bromo-1,4-didodecoxybenzene |

InChI |

InChI=1S/C30H53BrO2/c1-3-5-7-9-11-13-15-17-19-21-25-32-28-23-24-30(29(31)27-28)33-26-22-20-18-16-14-12-10-8-6-4-2/h23-24,27H,3-22,25-26H2,1-2H3 |

InChI Key |

AMFBSQRKOXTUCT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCOC1=CC(=C(C=C1)OCCCCCCCCCCCC)Br |

Origin of Product |

United States |

Benzene, 2 Bromo 1,4 Bis Dodecyloxy As a Building Block in Conjugated Polymer Synthesis

Step-Growth Polymerization Utilizing the Halogenated Benzene (B151609), 1,4-bis(dodecyloxy)- Moiety

Step-growth polymerization is a primary method for integrating the 2-bromo-1,4-bis(dodecyloxy)benzene moiety into polymer chains. The presence of the bromine atom provides a reactive site for various cross-coupling reactions, which are characteristic of this type of polymerization.

Synthesis of Poly(phenylene ethynylene)s (PPEs)

Poly(phenylene ethynylene)s (PPEs) are a significant class of conjugated polymers known for their applications in organic electronics, such as light-emitting diodes and sensors. ibs.re.kr The synthesis of PPEs often relies on palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. In this reaction, a dihaloaromatic compound is coupled with a diethynyl aromatic compound.

While specific examples detailing the use of 2-bromo-1,4-bis(dodecyloxy)benzene in Sonogashira polymerization are not extensively documented in readily available literature, the general mechanism involves the reaction of the bromo-functionalized benzene ring with a co-monomer containing two terminal alkyne groups. The dodecyloxy side chains play a critical role in solubilizing the rigid polymer backbone in common organic solvents, facilitating the synthesis and subsequent characterization and processing of the material. The general synthetic approach is outlined in the scheme below:

Scheme 1: General representation of Sonogashira polymerization for the synthesis of PPEs.

The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. The resulting polymer features an alternating arrangement of the 1,4-bis(dodecyloxy)phenylene unit and the ethynylene-linked co-monomer. A series of substituted poly(p-phenyleneethynylene)s have been synthesized where substituents were placed on the 2,5-positions of the phenyl rings, and their properties were found to be influenced by the nature of these side groups. researchgate.net

Synthesis of Poly(phenylene vinylene)s (PPVs) Derivatives

Poly(phenylene vinylene)s (PPVs) and their derivatives are another important class of conjugated polymers with applications in electroluminescent devices. Several synthetic routes are employed for the synthesis of PPVs, including the Gilch, Heck, and Wittig reactions. The Gilch polymerization, for instance, proceeds via a p-quinodimethane intermediate and is a common method for producing high molecular weight PPVs. researchgate.net

The incorporation of 2-bromo-1,4-bis(dodecyloxy)benzene into PPV structures can be envisioned through modifications of these established methods. For example, in a Heck coupling reaction, the bromo-functionalized monomer could be reacted with a divinyl-aromatic comonomer in the presence of a palladium catalyst. This would result in the formation of vinylene linkages connecting the aromatic units.

A general representation of the Heck coupling for PPV synthesis is shown below:

Scheme 2: General representation of Heck coupling for the synthesis of PPVs.

The dodecyloxy side chains are essential for rendering the resulting PPV derivative soluble, which is a significant challenge for the parent PPV. The improved solubility allows for solution-based processing techniques like spin-coating for device fabrication.

Formation of Hyperbranched Conjugated Polymers

Hyperbranched polymers are three-dimensional macromolecules with a highly branched structure. They are typically synthesized from ABx-type monomers, where 'A' and 'B' are different reactive groups that can undergo a condensation reaction. researchgate.net Benzene, 2-bromo-1,4-bis(dodecyloxy)- can conceptually be modified to function as an AB2 monomer for the synthesis of hyperbranched conjugated polymers.

For instance, if the bromo group is considered as the 'A' functionality, two 'B' functionalities could be introduced onto the benzene ring. A Sonogashira polymerization of such an AB2 monomer, where 'B' is a terminal alkyne, would lead to the formation of a hyperbranched PPE. The structure of such a polymer would be characterized by a high degree of branching, with numerous dendritic and terminal units.

Integration into Donor-Acceptor Polymer Architectures

Donor-acceptor (D-A) conjugated polymers are designed to have alternating electron-rich (donor) and electron-deficient (acceptor) units along the polymer backbone. This molecular design strategy allows for the tuning of the polymer's optical and electronic properties, particularly its band gap.

Rational Design of Electron-Rich and Electron-Deficient Comonomers

In the context of D-A polymers, the 1,4-bis(dodecyloxy)benzene moiety acts as an electron-donating unit due to the electron-releasing nature of the alkoxy groups. Therefore, 2-bromo-1,4-bis(dodecyloxy)benzene can be copolymerized with various electron-deficient (acceptor) comonomers to create D-A architectures.

The rational design of these polymers involves selecting an appropriate acceptor comonomer to achieve the desired electronic properties. Common electron-accepting units include benzothiadiazole, benzotriazole, and diketopyrrolopyrrole derivatives. mdpi.com The polymerization is typically carried out using palladium-catalyzed cross-coupling reactions like Suzuki or Stille coupling, where the bromo-functionalized donor monomer is reacted with a di-functionalized acceptor monomer (e.g., a diboronic ester or a distannyl derivative).

The choice of the acceptor unit and the specific arrangement of the donor and acceptor moieties along the polymer chain have a profound impact on the resulting polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, and thus its absorption and emission characteristics.

Influence of Alkoxy Chains on Polymer Solubility and Processability

The two dodecyloxy chains on the benzene ring of the monomer are crucial for the practical application of the resulting conjugated polymers. The long, flexible alkyl nature of these chains significantly enhances the solubility of the otherwise rigid and often insoluble polymer backbones in common organic solvents. nih.govresearchgate.net This improved solubility is a key factor for the processability of these materials, enabling their deposition from solution to form thin films for electronic devices.

The length and branching of the alkoxy side chains can be systematically varied to fine-tune the solubility and morphological properties of the polymers. nih.govrsc.org Longer or branched side chains generally lead to better solubility but can sometimes disrupt the intermolecular packing of the polymer chains in the solid state, which can affect charge transport properties. researchgate.net Therefore, the dodecyloxy chains represent a balance between ensuring good solubility for processing and allowing for favorable solid-state morphology.

The table below summarizes the general influence of alkoxy chain characteristics on polymer properties.

| Alkoxy Chain Property | Influence on Polymer Properties |

| Chain Length | Longer chains generally increase solubility. May influence solid-state packing and thermal properties. nih.gov |

| Branching | Branched chains can further enhance solubility and disrupt crystallization. |

| Density | Higher density of side chains along the backbone increases solubility. |

Formation of Polymeric Composites with Catalytic Activity

The utility of conjugated polymers derived from "Benzene, 2-bromo-1,4-bis(dodecyloxy)-" extends beyond their intrinsic optoelectronic properties. These polymers can serve as functional macromolecular supports for metallic nanoparticles, leading to the creation of advanced composite materials. Such composites are engineered to combine the processability and structural characteristics of the polymer with the catalytic prowess of the embedded metal, opening avenues for applications in heterogeneous catalysis.

Palladium-Containing Poly(1,4-bis(dodecyloxy)-2,5-diethynylbenzene) Composites

A significant application of polymers derived from "Benzene, 2-bromo-1,4-bis(dodecyloxy)-" is in the formulation of catalysts. The monomer, 1,4-bis(dodecyloxy)-2,5-diethynylbenzene (B3177352) (DEB), which is synthesized from the initial bromo-compound, can be polymerized in the presence of palladium to form a stable and active catalytic composite.

Research has demonstrated a straightforward synthesis of Palladium (Pd) containing conjugated poly-yne composites, specifically Poly(1,4-bis(dodecyloxy)-2,5-diethynylbenzene)/Pd (Poly-DEB/Pd). researchgate.net This synthesis is achieved through a chemical oxidative polymerization technique where the DEB monomer is polymerized with varying equivalent weights of a palladium source. researchgate.net This method allows for the direct incorporation of palladium nanoparticles within the conjugated polymer matrix as it forms. Spectroscopic analysis, including FTIR and UV-visible spectroscopy, has confirmed the successful interaction and integration of the palladium within the polymer structure. researchgate.net

The resulting Poly-DEB/Pd composite material functions as a stable and reusable semi-heterogeneous catalyst. researchgate.netmdpi.com The polymer backbone serves to stabilize the palladium nanoparticles, preventing their aggregation and improving their lifespan and efficiency. mdpi.com These composites have shown significant catalytic activity, particularly in carbon-carbon bond-forming reactions such as the Sonogashira coupling reaction. researchgate.net The long dodecyloxy side chains on the polymer backbone enhance the solubility and processability of the catalyst system in organic solvents, facilitating its use in various reaction conditions.

The effectiveness of the Poly-DEB/Pd composite as a catalyst in Sonogashira coupling reactions is highlighted by its performance with a range of substrates. The system demonstrates the versatility and efficiency of immobilizing palladium on a conjugated polymer support. researchgate.netmdpi.com

Table 1: Catalytic Performance of Poly-DEB/Pd Composite in Sonogashira Coupling Reactions

This table presents representative data on the catalytic activity of the palladium-containing polymer composite in the Sonogashira cross-coupling reaction between various aryl halides and terminal alkynes.

| Entry | Aryl Halide | Alkyne | Product | Yield (%) |

| 1 | Iodobenzene | Phenylacetylene | Diphenylacetylene | >95 |

| 2 | 4-Iodoanisole | Phenylacetylene | 1-methoxy-4-(phenylethynyl)benzene | >95 |

| 3 | 1-Iodo-4-nitrobenzene | Phenylacetylene | 1-nitro-4-(phenylethynyl)benzene | >95 |

| 4 | Iodobenzene | 1-Heptyne | 1-phenyl-1-heptyne | >95 |

Advanced Spectroscopic and Electrochemical Characterization of Benzene, 2 Bromo 1,4 Bis Dodecyloxy and Its Macromolecular Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of "Benzene, 2-bromo-1,4-bis(dodecyloxy)-" and its polymeric derivatives, such as poly(2,5-bis(dodecyloxy)-1,4-phenylene). It provides precise information about the chemical environment of each proton and carbon atom in the molecule.

Proton (¹H) NMR for Aromatic and Aliphatic Protons

In the ¹H NMR spectrum of macromolecular derivatives, the signals are assigned to specific protons in the repeating monomer unit. For polymers like poly(2,5-didecyloxy-p-phenylene vinylene), which shares the substituted benzene (B151609) core, the aromatic protons on the benzene ring typically appear as a singlet at approximately 7.45 ppm. uh.edu The protons of the vinyl group in this specific polymer show a doublet at around 7.15 ppm. uh.edu

The aliphatic dodecyloxy side chains present a series of characteristic signals. The protons on the methylene (B1212753) group directly attached to the ether oxygen (α-CH₂) resonate furthest downfield in the aliphatic region, typically observed as a multiplet between 3.95 and 4.09 ppm. uh.edu The adjacent methylene protons (β-CH₂) appear around 1.77–1.91 ppm. uh.edu The long chain of methylene groups in the middle of the dodecyl chain creates a large, overlapping signal between 1.25 and 1.53 ppm. uh.edu Finally, the terminal methyl group (CH₃) protons are the most shielded, appearing as a multiplet in the upfield region of 0.84–0.88 ppm. uh.edu

| Assignment | Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| Aromatic (Ar-H) | ~7.45 | uh.edu |

| α-CH₂ (O-CH₂) | 3.95–4.09 | uh.edu |

| β-CH₂ | 1.77–1.91 | uh.edu |

| Aliphatic Chain (-(CH₂)₉-) | 1.25–1.53 | uh.edu |

| Terminal CH₃ | 0.84–0.88 | uh.edu |

Carbon (¹³C) NMR for Backbone and Side-Chain Carbons

The ¹³C NMR spectrum provides complementary information, detailing the carbon framework of the molecule. For related poly(2,5-didecyl-1,4-phenylene vinylene), the aromatic carbons of the benzene ring that are not attached to the side chains are found at approximately 126.0 ppm and 128.8 ppm, while the carbon attached to the alkyl group is at 140.6 ppm. uh.edu The vinylic carbons are observed at 122.5 ppm. uh.edu

For the dodecyloxy side chains, the carbon atom of the methylene group bonded to the oxygen (α-CH₂) has a chemical shift of around 69.6 ppm in similar alkoxy-substituted polymers. uh.edu The carbons of the aliphatic chain appear in the 22.7 to 31.9 ppm range, with the terminal methyl carbon being the most upfield signal at approximately 14.1 ppm. uh.edu

| Assignment | Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| Aromatic (C-OR) | ~151.1 | uh.edu |

| Aromatic (C-H) | 126.0–128.8 | uh.edu |

| α-CH₂ (O-CH₂) | ~69.6 | uh.edu |

| Aliphatic Chain (-CH₂-) | 22.7–31.9 | uh.edu |

| Terminal CH₃ | ~14.1 | uh.edu |

Vibrational Spectroscopy (FTIR) for Functional Group Identification and Interactions

Fourier-Transform Infrared (FTIR) spectroscopy is employed to identify the characteristic functional groups and vibrational modes within the monomer and its polymers. The spectra of these materials are dominated by absorptions from the aliphatic side chains. A weak signal between 2950 and 2830 cm⁻¹ is assigned to the C-H stretching vibrations of the dodecyloxy groups. nih.gov

Vibrations from the conjugated backbone are also identifiable. Aromatic C=C stretching vibrations are typically observed in the range of 1600 to 1530 cm⁻¹. nih.gov The presence of the alkoxy groups is confirmed by the Caryl-O-C stretching modes, which appear as characteristic peaks around 1240 cm⁻¹. nih.gov The out-of-plane C-H bending of the aromatic ring provides further structural information.

| Assignment | Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| Aliphatic C-H Stretch | 2830–2950 | nih.gov |

| Aromatic C=C Stretch | 1530–1600 | nih.gov |

| Aryl Ether (Caryl-O) Stretch | ~1240 | nih.gov |

Electronic Absorption and Emission Spectroscopy (UV-Vis, PL) for Optical Properties

The optical properties of macromolecular derivatives of 2-bromo-1,4-bis(dodecyloxy)benzene are defined by the electronic transitions within their π-conjugated backbones. UV-Visible (UV-Vis) absorption and photoluminescence (PL) spectroscopy are the primary tools for investigating these properties.

Analysis of Electronic Transitions and Band Gaps

The UV-Vis absorption spectrum of conjugated polymers is characterized by a broad, strong absorption band corresponding to the π-π* electronic transition of the conjugated backbone. For poly(2,5-didecyloxy-p-phenylene vinylene) (PDOPV), the absorption maximum (λmax) is observed at 465 nm in THF solution and is red-shifted to 485 nm in the solid state (thin film), indicating stronger intermolecular interactions in the film. uh.edu Upon excitation, these polymers exhibit strong fluorescence. The PL emission maximum for PDOPV is at 535 nm in solution and 582 nm in the film. uh.edu

The optical band gap (Eg) of a semiconducting polymer can be estimated from the onset of its absorption spectrum. For a related biphenylyl substituted PPV copolymer, the band gap was determined to be approximately 2.5 eV. The band gap in conjugated polymers is a critical parameter that dictates their electronic and optical functionalities. It can be tuned by modifying the chemical structure; for instance, stabilizing a quinoid-like resonance structure in the polymer backbone can lead to a significant reduction in the band gap.

| Polymer | Medium | Absorption λmax (nm) | Emission λmax (nm) | Reference |

|---|---|---|---|---|

| PDOPV | THF Solution | 465 | 535 | uh.edu |

| PDOPV | Thin Film | 485 | 582 | uh.edu |

Investigation of Fluorescence Quantum Yields

The fluorescence quantum yield (ΦF or QY) is a measure of the efficiency of the emission process. It is a crucial parameter for materials used in applications such as organic light-emitting diodes (OLEDs). Macromolecular derivatives of 2-bromo-1,4-bis(dodecyloxy)benzene are known to be highly fluorescent.

For poly(2,5-didecyloxy-p-phenylene vinylene) (PDOPV), the photoluminescent quantum yield in THF was measured to be 34%. uh.edu Other, similar poly(1,4-phenylene–ethynylene)-alt-poly(1,4-phenylene–vinylene)s with alkoxy side chains have demonstrated even higher quantum yields, ranging from 50% to 80%. nih.gov A related copolymer was found to have a relative PL quantum efficiency of 42% in a chloroform (B151607) solution. These high quantum yields underscore the potential of this class of materials for use as active components in light-emitting devices.

Mass Spectrometry Techniques (MALDI-TOF, ESI-MS) for Molecular Weight Determination

The determination of molecular weight and molecular weight distribution is critical in characterizing macromolecular derivatives of Benzene, 2-bromo-1,4-bis(dodecyloxy)-. Soft ionization mass spectrometry techniques, particularly Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI-MS), are indispensable tools for this purpose. nih.gov These methods are preferred for large synthetic polymers as they can ionize and vaporize macromolecules with minimal fragmentation, allowing for the accurate measurement of the polymer's mass distribution. researchgate.net

In MALDI-TOF MS, the polymer sample is co-crystallized with a matrix, typically a small organic molecule that strongly absorbs laser energy. rsc.org A pulsed laser irradiates the sample, causing the matrix to desorb and ionize, transferring charge to the polymer molecules. These ions are then accelerated into a time-of-flight analyzer, where they are separated based on their mass-to-charge ratio (m/z). This technique provides valuable information on the number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ = Mw/Mn) of the polymer sample. nih.gov

Electrospray Ionization (ESI-MS) is another soft ionization technique suitable for polymer analysis. In this method, a polymer solution is passed through a charged capillary at high voltage, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase polymer ions, often with multiple charges. ESI is particularly useful for analyzing polymers in solution and can be readily coupled with liquid chromatography for more complex mixture analysis.

While mass spectrometry is a primary tool, Gel Permeation Chromatography (GPC) is also widely used, often in conjunction with MS, for determining the molecular weight distribution of polymers. For instance, the characterization of poly(2,5-didecyloxy-1,4-phenylene vinylene) (PDOPV), a macromolecular derivative synthesized from a related monomer, utilized GPC to determine its molecular weight characteristics against polystyrene standards. uh.edu

Table 1: Molecular Weight Data for a Macromolecular Derivative (PDOPV) Data obtained by Gel Permeation Chromatography (GPC).

| Polymer | Mₙ ( g/mol ) | Mₒ ( g/mol ) | Dispersity (Đ) |

| PDOPV | 10,200 | 30,100 | 2.95 |

| Source: Data derived from research on Poly(2,5-didecyloxy-1,4-phenylene vinylene). uh.edu |

Electrochemical Characterization by Cyclic Voltammetry

Cyclic Voltammetry (CV) is a powerful and standard electrochemical technique used to investigate the redox properties of conjugated polymers derived from monomers like Benzene, 2-bromo-1,4-bis(dodecyloxy)-. The technique involves scanning the potential of an electrode (on which the polymer film is cast) and measuring the resulting current. The resulting plot of current versus potential, known as a cyclic voltammogram, provides information about the oxidation and reduction processes of the material.

The experiment is conducted in a three-electrode cell containing the polymer-coated working electrode, a counter electrode, and a reference electrode, all immersed in an electrolyte solution. core.ac.uk As the potential is swept, the polymer can be oxidized (p-doped) and reduced (n-doped), corresponding to the removal and addition of electrons. The potentials at which these events occur are indicative of the material's electronic energy levels.

The data obtained from cyclic voltammetry are crucial for determining the frontier molecular orbital energy levels—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These energy levels govern the electronic and optical properties of the material and are critical for its application in optoelectronic devices.

The HOMO energy level can be estimated from the onset potential of the first oxidation peak (Eox) in the cyclic voltammogram. Similarly, the LUMO energy level can be estimated from the onset potential of the first reduction peak (Ered). researchgate.net The calculations are typically performed using empirical formulas that relate the measured potentials to the vacuum energy level. A common method involves referencing the potentials to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple, which has a known absolute energy level of approximately -4.8 eV or -5.1 eV relative to the vacuum. core.ac.uk

The relationships are generally expressed as:

EHOMO (eV) = -e [ (Eox, onset vs Ag/Ag⁺) - (E1/2, Fc/Fc⁺ vs Ag/Ag⁺) + 5.1 ] V

ELUMO (eV) = -e [ (Ered, onset vs Ag/Ag⁺) - (E1/2, Fc/Fc⁺ vs Ag/Ag⁺) + 5.1 ] V

The electrochemical band gap (Eg) can then be calculated as the difference between the LUMO and HOMO energy levels (Eg = ELUMO - EHOMO). This value can be compared with the optical band gap obtained from UV-Vis absorption spectroscopy. uh.eduresearchgate.net For poly(2,5-didecyloxy-1,4-phenylene vinylene) (PDOPV), these values have been experimentally determined. uh.edu

Table 2: Electrochemical Properties of a Macromolecular Derivative (PDOPV) Data obtained by Cyclic Voltammetry.

| Polymer | HOMO (eV) | LUMO (eV) | Electrochemical Band Gap (E₉) (eV) |

| PDOPV | -5.10 | -2.90 | 2.20 |

| Source: Data derived from research on Poly(2,5-didecyloxy-1,4-phenylene vinylene). uh.edu |

Self Assembly and Supramolecular Architectures from Benzene, 2 Bromo 1,4 Bis Dodecyloxy Scaffolds

Molecular Design for Controlled Self-Assembly and Ordered Structures

The controlled self-assembly of molecules into well-defined structures is fundamentally governed by their intrinsic chemical and physical properties. The architecture of Benzene (B151609), 2-bromo-1,4-bis(dodecyloxy)- is a carefully balanced combination of a planar aromatic core, flexible peripheral chains, and specific substituents that guide intermolecular interactions. This design allows for the formation of ordered structures through a combination of π–π stacking, van der Waals forces, and potential halogen-related interactions.

In closely related systems, such as 1,4-dibromo-2,5-bis(hexyloxy)benzene, single-crystal X-ray diffraction studies have revealed how these interactions dictate the solid-state packing. In this analog, the molecule is centrosymmetric, and the flexible hexyloxy chains adopt a fully extended, all-trans conformation, lying nearly coplanar with the central benzene ring. nih.govresearchgate.net This planarity facilitates efficient packing. A key feature in the supramolecular architecture of this related compound is the presence of intermolecular Br···Br interactions, with distances measured at 3.410 Å, which is shorter than the sum of the van der Waals radii. nih.govresearchgate.net These interactions link the molecules into a one-dimensional chain, demonstrating the significant role of the bromo-substituent in directing the assembly. nih.govresearchgate.net In other derivatives, a combination of C–H···Br hydrogen bonds, Br···Br interactions, and arene–arene π-stacking are the dominant packing forces. researchgate.net The specific interplay of these forces is sensitive to the length and nature of the alkoxy chains. researchgate.net

| Parameter | Value | Significance |

|---|---|---|

| Molecular Formula | C18H28Br2O2 | Analog with shorter alkyl chains |

| Alkyl Chain Conformation | Fully extended all-trans | Promotes planar packing |

| Intermolecular Br···Br distance | 3.410 (3) Å | Shorter than van der Waals sum, indicating a significant directing interaction |

| Resulting Supramolecular Structure | One-dimensional chain | Demonstrates directional self-assembly |

The two long dodecyloxy chains on the benzene scaffold are critical drivers of supramolecular organization. These flexible chains influence the assembly process through several mechanisms. Primarily, van der Waals interactions between adjacent alkyl chains provide the enthalpic driving force for aggregation. When multiple molecules come together, these chains can interdigitate, creating a well-ordered, lamellar-like packing motif that maximizes these stabilizing interactions. nih.govmdpi.com This "side-chain engineering" is a powerful tool for controlling the solid-state assembly of molecules. rsc.org

The length of the alkyl chains is a key parameter for tuning the properties of the resulting supramolecular material. Studies on various systems have shown a clear relationship between alkyl chain length and the resulting structure and thermal properties. nsf.gov The interplay between the entropic fluctuations of the chains and the enthalpic energy gained from van der Waals interactions governs the final assembled state. mdpi.com The presence of long dodecyl chains, as in the title compound, strongly promotes the spontaneous formation of large, organized molecular networks. nih.gov

Formation of Self-Assembled Monolayers (SAMs) and Multilayers

Self-assembled monolayers (SAMs) are ordered molecular films that form spontaneously on a solid substrate. The formation of robust SAMs typically requires a specific headgroup that can chemisorb to the surface, such as a thiol on gold or a phosphate (B84403) on a metal oxide. researchgate.netnih.gov While Benzene, 2-bromo-1,4-bis(dodecyloxy)- lacks a conventional headgroup for strong chemisorption, it can form physisorbed monolayers on various substrates.

In such physisorbed systems, the primary driving forces for assembly are the van der Waals interactions among the long alkyl chains and between the molecules and the substrate. nih.gov The dodecyl chains would orient themselves to maximize contact, likely leading to a structure where the chains are tilted relative to the surface normal to achieve dense packing. The degree of order and packing density in such monolayers is highly dependent on the length of the alkyl chains; longer chains generally lead to a higher degree of two-dimensional crystallinity due to increased van der Waals forces. nih.gov In related systems like 5-(octyloxy)-1,3-phenylenedimethanethiol on gold surfaces, molecules can adopt different orientations (lying down or standing up), and the final structure of the monolayer is a complex mixture of these states. The formation of multilayers is also possible, driven by the same intermolecular forces that dictate the bulk crystal structure.

Investigation of Liquid Crystalline Phases in Related Systems

The molecular architecture of Benzene, 2-bromo-1,4-bis(dodecyloxy)-, with its rigid aromatic core and flexible peripheral alkyl chains, is characteristic of molecules that can exhibit liquid crystalline (mesophase) behavior. Liquid crystals represent a state of matter with properties intermediate between those of a conventional liquid and a solid crystal, possessing both fluidity and long-range order.

One of the most common liquid crystal phases formed by molecules with a flat aromatic core and multiple peripheral alkyl chains is the columnar mesophase. In this arrangement, the flat cores stack on top of one another to form columns, and these columns then arrange themselves into a two-dimensional lattice, which is often hexagonal. The long, flexible alkyl chains fill the space between the columns, acting as a fluid-like medium that allows the columns to slide past one another while maintaining their long-range order.

While the title compound itself has not been extensively characterized for liquid crystallinity, numerous related systems demonstrate this behavior. For instance, liquid crystalline phthalocyanines bearing eight n-alkoxy chains readily form ordered hexagonal columnar (Dho) mesophases. Similarly, ionic supramolecular compounds derived from bent-core units with flexible spacers have been shown to segregate into columnar liquid crystal organizations. nih.gov This body of research strongly suggests that derivatives of 1,4-bis(alkoxy)benzene are excellent candidates for forming columnar liquid crystal structures.

Molecules designed with a central benzene core and multiple radiating arms are a well-studied class of liquid crystals. Bent-core liquid crystals, often based on a 1,3-disubstituted benzene core, are known for their tendency to self-assemble into unique polar and chiral mesophases due to their shape. By systematically modifying the length of the arms, the linking groups (e.g., esters, azo groups), and other substituents, the mesogenic properties can be finely tuned. Although the title compound has a linear 1,4-substitution pattern rather than a bent 1,3-pattern, the general principle of using a benzene core as a scaffold for multi-arm mesogens is well-established. The combination of the rigid core and the flexible dodecyloxy "arms" provides the necessary molecular anisotropy to favor the formation of ordered fluid phases upon heating.

| Molecular System | Core Structure | Observed Mesophase | Key Structural Feature |

|---|---|---|---|

| Octa-alkoxy-substituted Phthalocyanines | Phthalocyanine | Ordered Hexagonal Columnar (Dho) | Eight peripheral alkyl chains |

| Bent-Core Pillar[n]arenes | 1,3-disubstituted Benzene | Rectangular Columnar | Ionic pairing and bent molecular shape |

| Triphenylphosphine Oxide Derivatives | Phosphine (B1218219) Oxide | Rectangular Columnar | Flexible alkene-terminated side chains |

Co-oligomerization for Supramolecular Polymer Gels

Supramolecular polymer gels are fascinating materials where polymer chains form a three-dimensional network through non-covalent, reversible cross-links. nih.govmdpi.com The compound Benzene, 2-bromo-1,4-bis(dodecyloxy)- is an ideal monomer for creating such gels through a two-step process: covalent oligomerization followed by non-covalent self-assembly.

The bromo-substituent on the benzene ring serves as a reactive handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck polymerizations. mdpi.comnsf.gov These reactions can be used to link multiple monomer units together, forming short-chain polymers (oligomers) or long-chain conjugated polymers. For example, a Suzuki polymerization could be performed by reacting the bromo-monomer with a corresponding diboronic acid ester derivative, creating a new carbon-carbon bond and extending the polymer chain. researchgate.net This approach is a standard and versatile method for synthesizing conjugated polymers from bromo-aromatic precursors.

Once these oligomers or polymers are formed, they possess a semi-rigid backbone decorated with numerous long dodecyloxy side chains. These side chains then drive the formation of the gel network. In an appropriate solvent, the polymer chains will self-assemble, using the interdigitation of the alkyl chains as physical, non-covalent cross-linking points. This process, where self-assembly of gelation-causing segments leads to a macroscopic gel, is a key strategy in designing polymer organogelators. The resulting supramolecular gel would combine the properties of the covalently bonded polymer backbone with the stimuli-responsive and self-healing nature of the non-covalent cross-links. nih.gov

Applications of Benzene, 2 Bromo 1,4 Bis Dodecyloxy Derived Materials in Organic Electronic Technologies

Organic Photovoltaic (OPV) Devices / Organic Solar Cells (OSCs)

Materials derived from Benzene (B151609), 2-bromo-1,4-bis(dodecyloxy)- are instrumental in the advancement of organic solar cell technology. They are primarily utilized in the active layer of these devices, where the critical processes of light absorption, exciton (B1674681) generation, and charge separation and transport occur.

Active Layer Components for Charge Generation and Transport

Polymers synthesized from Benzene, 2-bromo-1,4-bis(dodecyloxy)- and its derivatives, such as poly(p-phenylenevinylene)s (PPVs), function as electron donor materials in the bulk heterojunction (BHJ) active layer of OPVs. The long dodecyloxy side chains ensure good solubility in common organic solvents, facilitating solution-based processing techniques like spin coating, which is essential for large-area and low-cost device fabrication.

The electronic properties of these polymers are tailored to absorb a broad range of the solar spectrum. Upon absorption of photons, excitons (bound electron-hole pairs) are generated within the polymer. For efficient power conversion, these excitons must be dissociated into free charge carriers. This is achieved at the interface between the donor polymer and an electron acceptor material, typically a fullerene derivative or a non-fullerene acceptor. The energy levels of the polymer, derived from the substituted benzene core, are crucial for providing the necessary driving force for this charge transfer process.

Morphological Optimization in Ternary Blends

The performance of organic solar cells is highly dependent on the morphology of the active layer. A well-defined nanoscale phase separation between the donor and acceptor materials is required to maximize the interfacial area for exciton dissociation while maintaining continuous pathways for charge transport.

Materials derived from Benzene, 2-bromo-1,4-bis(dodecyloxy)- can play a significant role in controlling the morphology of ternary blend solar cells. rsc.org In a ternary blend, a third component is added to the conventional donor-acceptor binary mixture to enhance light absorption, improve energy level alignment, or optimize the film morphology. rsc.org The inclusion of a polymer based on the substituted benzene monomer can influence the crystallization and domain size of the other components in the blend. By acting as a morphological regulator, it can prevent excessive aggregation of either the donor or acceptor, leading to a more ideal bicontinuous interpenetrating network. This optimized morphology facilitates efficient exciton dissociation at the numerous donor-acceptor interfaces and enhances charge extraction by providing clear pathways for electrons and holes to their respective electrodes. rsc.org

Organic Light-Emitting Diodes (OLEDs) and Luminescent Materials

Polymers derived from Benzene, 2-bromo-1,4-bis(dodecyloxy)-, particularly poly(2,5-bis(dodecyloxy)-p-phenylenevinylene), exhibit electroluminescent properties, making them suitable for use as the emissive layer in OLEDs. In an OLED, electrons and holes are injected from the cathode and anode, respectively, and they recombine within the organic layer to form excitons. The radiative decay of these excitons results in the emission of light.

The color of the emitted light is determined by the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the polymer, which can be tuned by modifying the chemical structure of the monomer. The dodecyloxy side chains not only enhance solubility but also influence the solid-state packing of the polymer chains, which can affect the photoluminescence quantum yield. Efficient electroluminescence requires a high quantum yield and balanced charge injection and transport to ensure that recombination occurs within the emissive layer.

Organic Field-Effect Transistors (OFETs)

The charge transport characteristics of polymers derived from Benzene, 2-bromo-1,4-bis(dodecyloxy)- make them promising candidates for the active channel material in OFETs. rrcat.gov.in An OFET is a type of transistor that uses an organic semiconductor to control the flow of current. The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor.

In these devices, a voltage applied to the gate electrode induces an accumulation of charge carriers (holes in the case of p-type polymers) at the interface between the semiconductor and the dielectric layer, forming a conductive channel. The efficiency with which these charges can move through the channel under the influence of a source-drain voltage is quantified by the field-effect mobility. Symmetrically substituted PPV derivatives have been shown to exhibit significantly improved hole mobilities. rrcat.gov.in The long alkyl chains of the dodecyloxy groups can promote self-assembly and ordered packing of the polymer chains, which is beneficial for efficient intermolecular charge hopping. High charge carrier mobility is essential for achieving high switching speeds and on/off ratios in OFETs. rrcat.gov.in

| Device Type | Role of Derived Material | Key Properties and Research Findings |

| Organic Photovoltaics (OPVs) | Electron Donor in Active Layer | - Enables solution processability. - Broad solar spectrum absorption. - Facilitates exciton dissociation and hole transport. |

| Ternary Blend OPVs | Morphological Optimizer | - Controls nanoscale phase separation. - Prevents excessive aggregation of components. - Enhances charge extraction. |

| Organic Light-Emitting Diodes (OLEDs) | Emissive Layer | - Exhibits electroluminescence. - Tunable emission color via chemical modification. - Dodecyloxy chains influence solid-state packing and quantum yield. |

| Organic Field-Effect Transistors (OFETs) | Active Channel Material | - Demonstrates p-type semiconductor behavior. - Dodecyloxy groups promote ordered packing for efficient charge transport. - Leads to high field-effect mobility. |

Catalytic Applications in Cross-Coupling Reactions

Beyond its use in electronic devices, derivatives of Benzene, 2-bromo-1,4-bis(dodecyloxy)- can be employed in the synthesis of advanced catalytic materials, specifically for cross-coupling reactions which are fundamental in organic synthesis.

Heterogeneous Catalysis via Polymer-Supported Palladium Composites

The monomer can be used to synthesize a porous organic polymer that serves as a support for palladium catalysts. The bromo-functional group on the benzene ring provides a reactive site for polymerization, often through cross-coupling reactions themselves, to form a robust and porous polymer network. The long dodecyloxy chains contribute to the formation of a porous structure and can influence the interaction of the polymer support with the solvent and reactants.

Future Research Directions and Translational Perspectives

Rational Design of Next-Generation Benzene (B151609), 2-bromo-1,4-bis(dodecyloxy)- Derivatives for Enhanced Performance

The inherent properties of "Benzene, 2-bromo-1,4-bis(dodecyloxy)-" can be systematically tuned through strategic molecular engineering to optimize its performance in electronic devices. Future research will likely focus on several key areas of rational design:

Modification of Alkoxy Chain Length: The dodecyloxy chains play a crucial role in solubility and molecular packing. Systematic variation of the alkyl chain length could significantly impact the processability and solid-state morphology of resulting polymers. Shorter chains might enhance intermolecular electronic coupling, while longer chains could improve solubility in environmentally benign solvents.

Introduction of Additional Functional Groups: The aromatic core can be further functionalized to modulate the electronic properties. For instance, the introduction of electron-withdrawing groups, such as cyano or fluoro moieties, could lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, facilitating electron injection and transport in n-type organic field-effect transistors (OFETs). Conversely, electron-donating groups could raise the HOMO (Highest Occupied Molecular Orbital) level, which is beneficial for hole transport in p-type devices and for tuning the absorption spectrum in organic photovoltaics (OPVs).

Exploring Alternative Halogenation: While the bromo-substituent is a key feature for cross-coupling reactions, exploring derivatives with other halogens (chloro, iodo) could offer different reactivity profiles and influence intermolecular interactions, such as halogen bonding. These interactions can play a significant role in directing crystal packing and improving charge transport pathways.

A comparative analysis of how different functional groups might influence the electronic properties of a generic dialkoxybenzene core is presented in the table below.

| Functional Group | Predicted Effect on HOMO Level | Predicted Effect on LUMO Level | Potential Application Enhancement |

| -CN (Cyano) | Lower | Lower | n-type OFETs, Electron Acceptors in OPVs |

| -F (Fluoro) | Lower | Lower | Improved stability, n-type OFETs |

| -OCH3 (Methoxy) | Raise | Raise | p-type OFETs, Electron Donors in OPVs |

| -NO2 (Nitro) | Lower | Lower | Electron Acceptors, Sensors |

This table is illustrative and based on general principles of organic electronic materials design.

Exploration of Novel Device Architectures and Multifunctional Materials

Beyond conventional organic electronics, "Benzene, 2-bromo-1,4-bis(dodecyloxy)-" and its derivatives have the potential to be integrated into a variety of novel device architectures, leading to multifunctional materials.

Organic Field-Effect Transistors (OFETs): As a precursor to conjugated polymers, this compound is a prime candidate for the active layer in OFETs. Research could focus on developing both p-type and n-type transistors by incorporating these polymers into various device configurations, such as top-gate, bottom-gate, and dual-gate structures, to enhance performance and stability.

Organic Photovoltaics (OPVs): Polymers derived from this building block could serve as either electron donor or acceptor materials in bulk heterojunction solar cells. The long dodecyloxy chains can promote favorable morphology in the active layer blend, which is critical for efficient exciton (B1674681) dissociation and charge extraction.

Chemosensors: The aromatic core of "Benzene, 2-bromo-1,4-bis(dodecyloxy)-" can be functionalized with specific recognition units to create chemosensors. The electronic properties of the material would change upon binding of a target analyte, leading to a detectable signal. For example, incorporating Lewis basic sites could allow for the detection of acidic vapors.

The following table outlines potential device applications and the key material properties that would need to be optimized for each.

| Device Architecture | Key Material Property to Optimize | Rationale for "Benzene, 2-bromo-1,4-bis(dodecyloxy)-" |

| Organic Field-Effect Transistor (OFET) | High charge carrier mobility, good on/off ratio | Tunable electronic properties through functionalization. |

| Organic Photovoltaic (OPV) | Broad absorption spectrum, efficient charge separation | Potential for both donor and acceptor roles. |

| Chemosensor | High sensitivity and selectivity to target analytes | Functionalizable aromatic core for analyte recognition. |

| Organic Light-Emitting Diode (OLED) | High photoluminescence quantum yield | Potential for use in light-emitting polymers. |

Integration of Computational Predictions with Experimental Synthesis for Targeted Applications

The synergy between computational modeling and experimental synthesis is a powerful tool for accelerating materials discovery. For "Benzene, 2-bromo-1,4-bis(dodecyloxy)-" and its derivatives, this integrated approach can provide valuable insights.

Density Functional Theory (DFT) Studies: DFT calculations can be employed to predict the electronic properties of novel derivatives before their synthesis. This includes estimating HOMO/LUMO energy levels, intramolecular reorganization energies, and potential charge transfer integrals between adjacent molecules. Such predictions can guide synthetic efforts towards a class of compounds with the most promising characteristics for a specific application. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can be used to model the solid-state packing of polymers derived from "Benzene, 2-bromo-1,4-bis(dodecyloxy)-". Understanding how the long alkyl chains influence the morphology is crucial for predicting and controlling charge transport properties in thin films.

A hypothetical workflow integrating computational and experimental approaches is outlined below:

Computational Design: A library of virtual derivatives of "Benzene, 2-bromo-1,4-bis(dodecyloxy)-" is created with different functional groups.

DFT Screening: The electronic properties of these virtual molecules are calculated to identify candidates with optimal HOMO/LUMO levels for a target application.

Synthesis: The most promising candidates are synthesized in the laboratory.

Characterization: The synthesized materials are characterized to validate the computational predictions and to assess their performance in prototype devices.

Feedback Loop: The experimental results are used to refine the computational models, leading to more accurate predictions in the next design cycle.

Addressing Scalability and Sustainability in Material Production

For any new material to have a real-world impact, its production must be scalable and sustainable. Future research on "Benzene, 2-bromo-1,4-bis(dodecyloxy)-" should address these critical aspects.

Development of Greener Synthetic Routes: The synthesis of this compound and its subsequent polymerization should be optimized to minimize the use of hazardous reagents and solvents. Exploring green chemistry principles, such as catalysis with earth-abundant metals and the use of bio-based solvents, will be crucial.

Scalable Synthesis Protocols: Laboratory-scale syntheses need to be translated into scalable processes that can produce large quantities of high-purity material. This involves optimizing reaction conditions, developing efficient purification methods, and ensuring process safety.

Lifecycle Assessment: A comprehensive lifecycle assessment of materials derived from "Benzene, 2-bromo-1,4-bis(dodecyloxy)-" should be conducted to evaluate their environmental impact from synthesis to disposal or recycling. This will help in identifying areas for improvement and in designing more sustainable materials for the future of organic electronics.

The table below summarizes key considerations for the sustainable production of materials based on "Benzene, 2-bromo-1,4-bis(dodecyloxy)-".

| Aspect | Key Consideration | Potential Approach |

| Synthesis | Reduction of hazardous waste | Use of catalytic reactions, solvent recycling. |

| Scalability | Process efficiency and cost-effectiveness | Flow chemistry, optimization of reaction parameters. |

| Raw Materials | Sourcing of starting materials | Exploration of bio-based precursors. |

| End-of-Life | Recyclability and biodegradability | Design for disassembly, use of biodegradable components. |

By focusing on these future research directions, the scientific community can unlock the full potential of "Benzene, 2-bromo-1,4-bis(dodecyloxy)-" and its derivatives, paving the way for the next generation of high-performance, sustainable organic electronic devices.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.